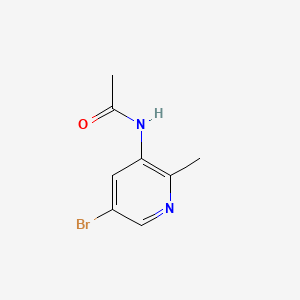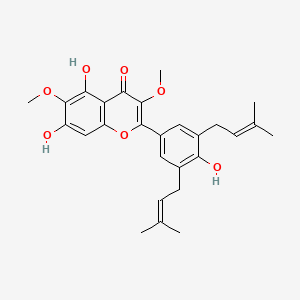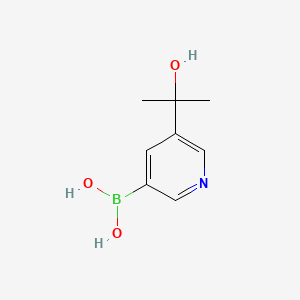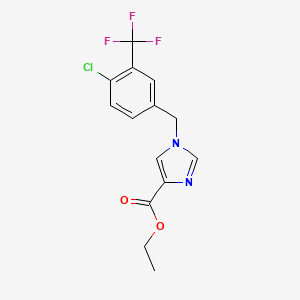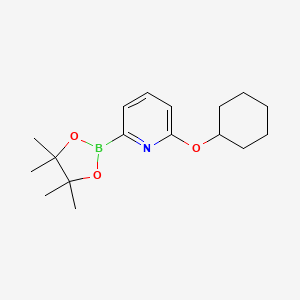
4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H5ClF3NO . It has a molecular weight of 211.57 . This compound is used as an intermediate for Lansoprazole , which is a gastric proton pump inhibitor.
Synthesis Analysis
The synthesis of this compound involves reactions of substituted 2-(chloromethyl)-pyridine and substituted imidazole-2-thione in the presence of sodium methoxide . Similar reactions of compounds with different pyrimidine-2-thiol led to the corresponding [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-pyrimidine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-3-5(1-2-12-6)13-4-7(9,10)11/h1-3H,4H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a liquid or solid at room temperature . The storage temperature for this compound is recommended to be at refrigerator temperatures .Applications De Recherche Scientifique
Environmental Safety and POPs
Research has shown that compounds similar to 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine, particularly those with fluorinated elements, are of significant interest due to their environmental persistence and potential toxicological effects. A study highlights the environmental and health risks posed by novel fluorinated alternatives to per- and polyfluoroalkyl substances (PFASs), which are emerging POPs. These alternatives exhibit systemic multiple organ toxicities comparable or even more severe than legacy PFASs, indicating their potential harmful impact on the environment (Yu Wang et al., 2019).
Medicinal Chemistry and Chemosensing Applications
Pyridine derivatives, including those related to this compound, have a broad spectrum of biological activities and are used in medicinal chemistry for their antifungal, antibacterial, antioxidant, antiglycation, and anticancer properties. These derivatives also show high affinity for various ions and can be employed as effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Gasem Mohammad Abu-Taweel et al., 2022).
Analytical Chemistry and Environmental Monitoring
In analytical chemistry, the structural features of pyridine derivatives allow for their use in chemosensing applications, where they act as selective sensors for various analytes. This is crucial for monitoring environmental pollutants and understanding their fate and transport in different media. Such applications underscore the importance of pyridine derivatives in developing methods for the qualitative and quantitative analysis of environmental pollutants (G. Munoz et al., 2019).
Safety and Hazards
The safety information for 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine indicates that it may cause an allergic skin reaction (H317) and serious eye damage (H318) . Precautionary measures include avoiding breathing dust, washing contaminated clothing before reuse, and rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
4-chloro-2-(2,2,2-trifluoroethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-5-1-2-12-6(3-5)13-4-7(9,10)11/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUDIOBRPUWRHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744869 |
Source


|
| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346809-11-7 |
Source


|
| Record name | Pyridine, 4-chloro-2-(2,2,2-trifluoroethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346809-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2,2,2-trifluoroethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
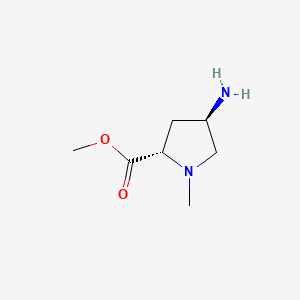

![6-Bromo-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B580814.png)
